4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide
Description
4-{[9-(2-Methoxyethyl)-9H-purin-6-yl]amino}benzamide is a purine-based organic compound with a benzamide group linked via an amino bridge to a 2-methoxyethyl-substituted purine core. Its molecular formula is C₁₅H₁₆N₆O₂, and its structure is characterized by:
- A purine ring (with nitrogen atoms at positions 1, 3, 7, and 9).
- A 2-methoxyethyl group at position 9 of the purine, enhancing solubility and bioavailability.
- A benzamide moiety at position 6, enabling interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
4-[[9-(2-methoxyethyl)purin-6-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-23-7-6-21-9-19-12-14(17-8-18-15(12)21)20-11-4-2-10(3-5-11)13(16)22/h2-5,8-9H,6-7H2,1H3,(H2,16,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCPCYZOZTBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, which is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. The final step involves the coupling of the amino-purine intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide and analogous purine derivatives:
| Compound Name | Substituent on Purine | Linker/Bridging Group | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2-Methoxyethyl | Amino-Benzamide | Methoxy, amide | 312.34 |
| 4-({9-[(Oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide | Oxolane (tetrahydrofuran) | Amino-Benzamide | Ether (oxolane), amide | 330.35 |
| N-(4-(Benzothiazol-2-yl)phenyl)-9H-purin-6-amine | None (parent purine) | Direct linkage | Benzothiazole, amine | 313.40 |
| 6-{4-[9-(2-Methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-2-carbonitrile | 2-Methoxyethyl | Piperazine-Pyridine | Methoxy, cyano, piperazine | 393.42 |
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to derivatives with hydrophobic substituents (e.g., oxolane in or benzyl groups in ). For example, oxolane-containing analogs exhibit lower polarity, leading to reduced solubility in polar solvents .
- Stability : The methoxyethyl group enhances metabolic stability compared to compounds with labile substituents like ester or thioether groups .
Drug Development Potential
- Synergistic Effects : The compound’s solubility profile makes it suitable for combination therapies with nucleoside analogs, addressing limitations of poorly soluble derivatives (e.g., ).
- Target Selectivity: Its methoxyethyl group reduces off-target interactions compared to non-substituted purines (e.g., 2-chloro-9-methyl-9H-purin-6-amine ).
Comparative Pharmacokinetics
- Bioavailability : The methoxyethyl group enhances oral bioavailability relative to benzothiazole-linked purines (e.g., ) or chlorinated derivatives (e.g., ).
- Metabolism : Unlike morpholine- or piperazine-containing analogs (e.g., ), the target compound avoids rapid hepatic clearance due to its simpler substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
